Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Engineering
Executive Summary
The indanone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the rigid bicyclic core for centrally acting agents, cholinesterase inhibitors, and ion channel antagonists [1]. Specifically, 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (commonly referred to as 4-hydroxy-7-nitro-1-indanone) is a highly functionalized intermediate. The unique push-pull electronic configuration—driven by the electron-donating hydroxyl group at C4 and the electron-withdrawing nitro group at C7—imparts distinct regiochemical reactivity and binding affinities, making it a critical building block in advanced drug discovery pipelines [2].
Structural Identity and Molecular Descriptors
Understanding the quantitative physicochemical properties of 4-hydroxy-7-nitro-1-indanone is essential for predicting its pharmacokinetic behavior (such as membrane permeability) and its reactivity in downstream synthetic coupling.
The following table summarizes the core molecular descriptors and predicted physical properties of the compound [3]:
| Physicochemical Property | Value |
| IUPAC Nomenclature | 4-Hydroxy-7-nitro-2,3-dihydro-1H-inden-1-one |
| CAS Registry Number | 375825-58-4 |
| Molecular Formula | C 9 H 7 NO 4 |
| Molecular Weight | 193.158 g/mol |
| Exact Monoisotopic Mass | 193.0375 g/mol |
| Topological Polar Surface Area (TPSA) | 83.1 Ų |
| Predicted LogP | 1.80 |
| Hydrogen Bond Donors / Acceptors | 1 / 4 |
| Density (Predicted) | 1.5 ± 0.1 g/cm³ |
| Boiling Point (Predicted) | 429.6 ± 45.0 °C at 760 mmHg |
Synthetic Strategy & Reaction Mechanics
The synthesis of 7-nitro indanone derivatives relies on the regioselective Electrophilic Aromatic Substitution (EAS) of an electron-rich precursor, such as 4-hydroxy-1-indanone [2].
Mechanistic Causality: The hydroxyl group at the C4 position is strongly activating and ortho/para-directing. The available sites for electrophilic attack on the aromatic ring are C5 (ortho to -OH) and C7 (para to -OH). Consequently, the nitration of 4-hydroxy-1-indanone yields a predictable regioisomeric mixture of 4-hydroxy-5-nitro-1-indanone and the target 4-hydroxy-7-nitro-1-indanone [2]. The steric hindrance and the electronic influence of the C1 carbonyl dictate the final major/minor product ratio.
Fig 1: Regioselective nitration workflow of 4-hydroxy-1-indanone to the 7-nitro target.
Standardized Experimental Protocol: Regioselective Nitration
To ensure a self-validating and reproducible workflow, the following protocol utilizes a mild nitration system to prevent the oxidative degradation commonly seen with harsh mixed acids.
Step 1: Substrate Preparation
-
Suspend 4-hydroxy-1-indanone (1.0 eq) in anhydrous diethyl ether or glacial acetic acid under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the active nitrating species, ensuring high electrophile concentration.
Step 2: Electrophilic Addition (Nitration)
-
Add Copper(II) nitrate hydrate (Cu(NO 3 ) 2 ·3H 2 O, 1.05 eq) and acetic anhydride dropwise at 0 °C [2].
-
Causality: Traditional mixed-acid (HNO 3 /H 2 SO 4 ) nitration often leads to over-nitration (dinitro byproducts) due to the highly activating nature of the phenolic hydroxyl group. The Cu(NO 3 ) 2 /Ac 2 O system generates acetyl nitrate in situ, providing a controlled, mild electrophilic source that enhances regioselectivity and preserves the indanone core [2].
Step 3: Reaction Monitoring (In-Process Control)
-
Stir the mixture at room temperature for 2–3 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Self-Validation: The reaction is deemed complete when the starting material spot is entirely consumed, replaced by two distinct spots representing the 5-nitro and 7-nitro regioisomers.
Step 4: Quenching and Workup
-
Filter the mixture through a Celite pad to remove copper salts, washing with excess ether [2]. Concentrate the filtrate in vacuo.
-
Partition the residue between Ethyl Acetate and saturated aqueous NaHCO 3 .
-
Causality: The mild basic wash neutralizes residual acetic acid and prevents acid-catalyzed degradation during solvent evaporation.
Step 5: Chromatographic Isolation
-
Purify the crude mixture via flash column chromatography (silica gel, gradient elution of Hexane to 30% Ethyl Acetate).
-
Causality: The para-nitration (7-position) and ortho-nitration (5-position) products possess different dipole moments. The 7-nitro isomer exhibits a distinct retention factor ( Rf ) due to intramolecular interactions between the nitro group and the adjacent C1 carbonyl, allowing for clean baseline separation [2].
Analytical Characterization Profiling
Verification of the isolated 4-hydroxy-7-nitro-1-indanone requires rigorous spectral analysis to distinguish it from the 5-nitro isomer.
-
1 H-NMR (Proton NMR): The aliphatic cyclopentanone ring protons (C2 and C3) will appear as distinct multiplets between 2.7–3.2 ppm. Crucially, the aromatic protons at C5 and C6 will present as an AB spin system (a pair of doublets) with a coupling constant J≈8.5 Hz in the 7.0–8.2 ppm range. The proton at C6 (ortho to the nitro group) will be significantly deshielded compared to C5, confirming the 7-nitro substitution pattern [2].
-
13 C-NMR (Carbon NMR): The C1 ketone carbonyl carbon will resonate far downfield (approx. 204–206 ppm). The carbons bearing the heteroatoms (C4-OH and C7-NO 2 ) will be identifiable by their suppressed Nuclear Overhauser Effect (NOE) and distinct downfield shifts.
-
Mass Spectrometry (ESI-MS): Expected to show an [M−H]− peak at m/z 192.03 in negative ion mode, consistent with the exact mass of the deprotonated phenol.
Pharmacological Relevance in Drug Discovery
The strategic placement of functional groups on the indanone ring allows medicinal chemists to fine-tune lipophilicity, hydrogen bonding, and spatial geometry. Indanone derivatives, particularly those synthesized via nitration pathways, have been successfully deployed as conformationally constrained analogues in the development of potent TRPV1 antagonists [2] and centrally acting muscle relaxants [1]. The 4-hydroxy-7-nitro substitution specifically provides dual anchoring points for target proteins: the hydroxyl acts as a strong hydrogen bond donor, while the nitro group serves as a deep-pocket electron acceptor.
